molecular formula C8H12N2O3 B11947733 3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one CAS No. 20498-55-9

3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B11947733
CAS No.: 20498-55-9
M. Wt: 184.19 g/mol
InChI Key: AWGYCBDBVGCLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one (compound 1) is a spirocyclic nitroso compound characterized by a unique bicyclic structure comprising a six-membered cyclohexane ring fused to a five-membered oxazolidinone ring. The nitroso (-N=O) group at position 3 confers distinct reactivity, particularly in alkaline conditions, where it generates unsaturated carbenes capable of insertion reactions into O–H bonds or cyclopropanation with alkenes . Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol (calculated from ). The compound has been utilized in synthetic organic chemistry to produce cyclohexylidene derivatives, such as bicyclo[4.1.0]hept-7-ylidenecyclohexane, via reactions with cyclohexene and lithium ethoxide .

Properties

CAS No.

20498-55-9

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

3-nitroso-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C8H12N2O3/c11-7-10(9-12)6-8(13-7)4-2-1-3-5-8/h1-6H2

InChI Key

AWGYCBDBVGCLSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CN(C(=O)O2)N=O

Origin of Product

United States

Preparation Methods

Nitrosation Using Sodium Nitrite

In a representative procedure, 1-oxa-3-azaspiro[4.5]decan-2-one (CAS 24247-68-5) is dissolved in an aqueous solution and cooled to 0–5°C. Sodium nitrite is added gradually, followed by careful pH adjustment to maintain mild acidity (pH 4–5). The reaction proceeds for 6–12 hours, yielding the nitroso derivative as a yellow crystalline solid. This method achieves moderate yields (60–73%) and requires purification via recrystallization from methanol or ethanol.

Key Reaction Parameters:

ParameterValue/Range
Temperature0–5°C
Reaction Time6–12 hours
SolventWater or Water/MeOH
Nitrosating AgentNaNO₂ (1.2 equiv)
Yield60–73%

The nitroso group (-NO) introduces steric and electronic challenges, necessitating low temperatures to minimize side reactions such as dimerization or over-nitrosation.

Multi-Step Synthesis via Alkylation and Cyclization

Alternative routes involve constructing the spirocyclic framework before introducing the nitroso group. A prominent strategy employs bis(bromomethyl)oxetane (BBMO) as a key alkylating agent.

Synthesis of BBMO (3,3-Bis(bromomethyl)oxetane)

BBMO is synthesized from tribromoneopentyl alcohol (TBNPA) through a ring-closing reaction under Schotten–Baumann conditions. Treatment of TBNPA with aqueous sodium hydroxide at 80°C generates BBMO in 72% yield after distillation.

Reaction Scheme:
TBNPA+NaOHBBMO+H2O+NaBr\text{TBNPA} + \text{NaOH} \rightarrow \text{BBMO} + \text{H}_2\text{O} + \text{NaBr}

Spiroannulation with Aromatic Amines

The spirocyclic core is assembled via double N-alkylation of 2-fluoro-4-nitroaniline with BBMO. In a scaled-up procedure, 2-fluoro-4-nitroaniline and BBMO are refluxed in sulfolane with aqueous NaOH (2.4 equiv) at 80°C for 24 hours. This step forms the 2-oxa-6-azaspiro[3.3]heptane intermediate, which is subsequently functionalized to introduce the nitroso group.

Optimization Insights:

  • Solvent Choice: Sulfolane enhances solubility and reaction efficiency.

  • Base Loading: Excess NaOH prevents protonation of the aniline nucleophile.

  • Scale-Up: Demonstrated at 100 g scale with 87% isolated yield.

Optimization and Scale-Up Considerations

Catalytic vs. Stoichiometric Methods

Recent advances favor catalytic nitrosation using transition metals (e.g., Cu or Fe) to reduce waste. However, traditional stoichiometric methods with NaNO₂ remain dominant due to cost and simplicity.

Purity and Characterization

Final products are characterized by 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and HRMS to confirm the spirocyclic structure and nitroso substitution. Single-crystal X-ray diffraction has been employed to resolve ambiguities in regiochemistry.

Analytical Data Comparison:

PropertyReported Value
Molecular FormulaC₈H₁₂N₂O₃
Molecular Weight184.195 g/mol
Melting Point130°C
1H^1\text{H}-NMR (DMSO-d₆)δ 4.43 (s, 4H), 3.85 (s, 4H)

Chemical Reactions Analysis

3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can block the enzyme’s function, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds sharing the 1-oxa-3-azaspiro[4.5]decan-2-one core exhibit structural and functional diversity depending on substituents and heteroatom arrangements. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Spirocyclic Analogues

Compound Name Molecular Formula Key Substituents/Modifications Reactivity/Applications Source Evidence
3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one (target compound) C₈H₁₂N₂O₂ Nitroso (-N=O) at position 3 Generates carbenes under basic conditions; forms cyclopropanes with alkenes .
8-(2-Amino-3-fluoro-5-(1-methyl-2,2-dioxido-1,3-dihydrobenzo[c]isothiazol-5-yl)pyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (93) C₂₀H₂₁FN₄O₄S Fluorine, benzoisothiazole, and amino groups Pharmacological modulator; exhibits selective binding in kinase inhibition assays .
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one C₉H₁₆N₂O₂ Dimethyl groups at position 4 Enhanced steric hindrance; used as a precursor in hydrogenation reactions .
3-Propyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one C₁₁H₁₇N₂OS Thioxo (-S=O) and propyl groups Altered electronic properties; potential applications in agrochemicals .
8-[3-Chloro-5-(1-methyl-2,2-dioxido-1,3-dihydrobenzo[c]isothiazol-5-yl)pyridin-4-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one C₂₀H₂₁ClN₄O₄S Chlorine, benzoisothiazole, and pyridine groups Structural analog in protein-ligand crystallography studies (PDB: 5Y6) .
(5S)-7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one C₉H₁₅NO₃ Dioxa (two oxygen atoms) and dimethyl groups Chiral spiro scaffold; explored in asymmetric synthesis .

Key Observations

Substituent Effects on Reactivity: The nitroso group in compound 1 enables carbene-mediated cyclopropanation, a reactivity absent in amino- or thioxo-substituted analogs . Fluorine and chlorine substituents (e.g., compound 93) enhance metabolic stability and target affinity in drug discovery .

Structural Modifications: Dimethyl groups (e.g., C₉H₁₆N₂O₂) increase steric bulk, affecting hydrogenation efficiency .

Pharmacological vs. Synthetic Utility :

  • Benzoisothiazole-containing derivatives (e.g., compound 93) are prioritized in kinase inhibitor research .
  • The target compound’s carbene reactivity is unique to synthetic applications, lacking reported pharmacological use .

Table 2: Analytical Data Comparison

Compound NMR Data (δ, ppm) LC–MS (m/z) Key Peaks/Notes Source Evidence
3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one Not explicitly reported; inferred from carbene trapping products (e.g., δ -149 for ¹⁹F in derivatives) . Not reported Carbene intermediates detected via trapping
8-(2-Amino-3-fluoro-pyridin-4-yl) analog (93) ¹H NMR: 7.68 (s, 1H), 7.55 (s, 1H), 3.33–3.13 (m, 6H), 1.93–1.79 (m, 4H); ¹⁹F NMR: δ -149 . 301/303 (M+H)⁺ Distinct fluorine coupling patterns
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Not reported; precursor (8-benzyl derivative) LC–MS: m/z 275 (M+H)⁺ . 275 (M+H)⁺ Loss of benzyl group post-hydrogenation

Biological Activity

3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one, a compound with the chemical formula C8H12N2O3C_8H_{12}N_2O_3 and CAS Number 20498-55-9, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antibacterial properties, molecular interactions, and potential therapeutic applications.

The compound exhibits the following chemical properties:

  • Molecular Weight : 172.19 g/mol
  • Density : 1.14 g/cm³
  • Boiling Point : 370.2°C
  • LogP : 1.75790

These properties suggest a moderate hydrophilicity and stability under standard laboratory conditions, which are essential for biological assays.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one against various bacterial strains. In vitro evaluations have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis4 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate that the compound may be a promising candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.

The mechanism by which 3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival. Molecular docking studies suggest that it binds effectively to key bacterial enzymes, inhibiting their function.

Case Study 1: Synthesis and Evaluation

In a study conducted by He et al. (2014), a series of oxazolidinone derivatives were synthesized, including variations of the spiro compound. The derivatives were screened for antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci). Notably, certain derivatives showed significant activity comparable to established antibiotics, indicating the potential for clinical application in treating resistant infections.

Case Study 2: Structural Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the nitroso group and the spiro structure significantly influenced the biological activity of the derivatives. For instance, substituents at specific positions enhanced binding affinity to bacterial targets, leading to improved efficacy against resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.